methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thiazolopyrimidine core: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Introduction of the naphthylmethylene group: This step involves a condensation reaction with a naphthaldehyde derivative.
Acetylation and methoxylation: These functional groups are introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(HEXYLOXY)BENZYLIDENE]-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- 2-[(Acetyloxy)methoxy]ethyl acetate
Uniqueness
METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C29H24N2O6S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O6S/c1-16-25(28(34)36-4)26(20-12-13-22(37-17(2)32)23(14-20)35-3)31-27(33)24(38-29(31)30-16)15-19-10-7-9-18-8-5-6-11-21(18)19/h5-15,26H,1-4H3/b24-15+ |
InChI Key |
NNXBFZFDHLTEMS-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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